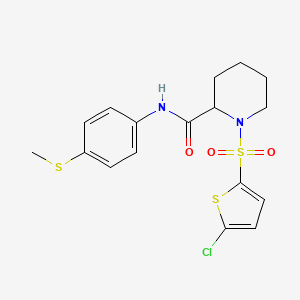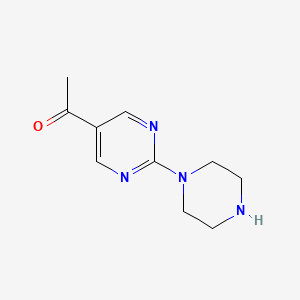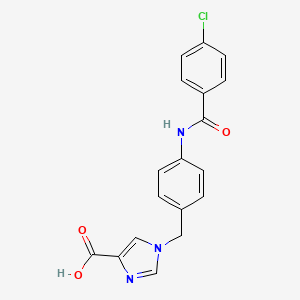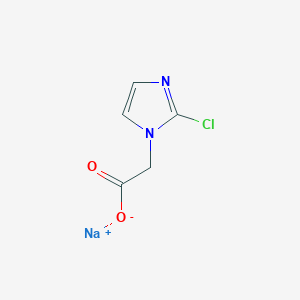
Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate is a synthetic compound characterized by its unique molecular structure It contains a benzyl ester moiety, a tetrahydrothiophene ring, and a nicotinamido group, which collectively confer distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials like benzyl alcohol, tetrahydrothiophene, and nicotinic acid.
Esterification: Benzyl alcohol is esterified with nicotinic acid to form benzyl nicotinate using a dehydrating agent such as sulfuric acid under reflux conditions.
Oxidation and Protection: The tetrahydrothiophene moiety is introduced through an oxidation process, followed by protection with appropriate protecting groups to avoid unwanted side reactions.
Amidation: The protected tetrahydrothiophene is then coupled with benzyl nicotinate under conditions facilitating amide bond formation, typically using coupling agents like EDCI (N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound involves optimization of the above synthetic route for scale-up. This includes:
Continuous Flow Reactors: For efficient heat and mass transfer.
Automated Synthesis Platforms: To ensure consistency and reduce human error.
Purification Techniques: Such as high-performance liquid chromatography (HPLC) for final product isolation.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the tetrahydrothiophene ring.
Reduction: Reductive conditions can be employed to modify the nicotinamido group.
Substitution: The benzyl ester can be subjected to nucleophilic substitution, replacing the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperoxybenzoic acid (MCPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminium hydride (LAH) or sodium borohydride (NaBH4) are effective.
Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide are common.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of various alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate serves as a ligand in catalytic cycles, influencing reaction selectivity and yield.
Material Science: Utilized in the synthesis of polymers with specific properties like flexibility and thermal resistance.
Biology
Protein Labeling: The compound can be employed in the labeling of proteins for structural and functional studies.
Biosensors: Incorporated in the development of biosensors for detecting specific biomolecules.
Medicine
Drug Design: Investigated as a potential therapeutic agent for targeting specific biological pathways.
Diagnostic Imaging: Used in the development of contrast agents for imaging techniques like MRI.
Industry
Chemical Manufacturing: Plays a role in the production of high-value chemicals and intermediates.
Pharmaceuticals: Utilized in the formulation of advanced drug delivery systems.
Mécanisme D'action
The mechanism of action of Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biochemical pathways by binding to active sites or altering protein conformations. For instance, its nicotinamido group may interact with NAD+/NADH-dependent enzymes, influencing redox reactions and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Nicotinate: Shares the nicotinamido and benzyl ester functionalities but lacks the tetrahydrothiophene moiety.
2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetic Acid: Lacks the benzyl ester group, presenting a carboxylic acid instead.
Tetrahydrothiophene-derived Amides: Various compounds containing the tetrahydrothiophene ring coupled with different amido groups.
Uniqueness
The unique combination of benzyl ester, tetrahydrothiophene, and nicotinamido groups in Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate imparts distinct chemical and biological properties, making it versatile for a range of applications from catalysis to drug design. Its structural diversity allows for fine-tuning of its reactivity and interaction with biological systems, distinguishing it from similar compounds.
Hope you found this overview enlightening. Any particular aspect you're more curious about?
Propriétés
IUPAC Name |
benzyl 2-[[2-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c22-17(24-12-14-5-2-1-3-6-14)11-21-18(23)16-7-4-9-20-19(16)25-15-8-10-26-13-15/h1-7,9,15H,8,10-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCKNMCSTFMNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NCC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate](/img/structure/B2868792.png)

![N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2,2-DIPHENYLACETAMIDE](/img/structure/B2868795.png)



![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2868802.png)

![2-[4-(HEPTYLOXY)PHENYL] 6-METHYL PYRIDINE-2,6-DICARBOXYLATE](/img/structure/B2868804.png)


![1-(2,5-dimethoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2868811.png)
